Phenyl 4-fluoropyridin-2-ylcarbamate
Overview
Description
Phenyl 4-fluoropyridin-2-ylcarbamate is an organic compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol.
Preparation Methods
The synthesis of Phenyl 4-fluoropyridin-2-ylcarbamate involves several steps. One common method is the reaction of 4-fluoropyridine-2-carboxylic acid with phenyl isocyanate under specific conditions . The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phenyl 4-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenyl 4-fluoropyridin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: It has potential therapeutic applications, particularly as a small molecule inhibitor in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 4-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Phenyl 4-fluoropyridin-2-ylcarbamate can be compared with other similar compounds, such as:
Phenyl carbamate: Lacks the fluoropyridinyl group, resulting in different chemical properties and reactivity.
4-fluoropyridin-2-ylcarbamate: Similar structure but without the phenyl group, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are advantageous in various applications.
Properties
IUPAC Name |
phenyl N-(4-fluoropyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-14-11(8-9)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWSYNHQQMXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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